molecular formula C12H17N3O2S B2389854 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1396872-63-1

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No. B2389854
CAS RN: 1396872-63-1
M. Wt: 267.35
InChI Key: HDBMILSFNHMQGV-UHFFFAOYSA-N
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Description

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35. The purity is usually 95%.
The exact mass of the compound (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Natural Product Synthesis

The complex structure of this compound resembles natural products found in various organisms. Organic chemists might use it as a synthetic target, aiming to develop efficient routes for its total synthesis. Insights gained during this process could also lead to the discovery of related natural products.

Punzo, F., Watkin, D. J., Iezzi Simone, M., & Fleet, G. W. J. (2004). (1R,5S,8R)-1,8-Dihydroxy-6-oxa-3-azabicyclo[3.2.1]octan-2-one. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2315–o2317. DOI: 10.1107/S1600536804028983 Development of a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene gives the key homochiral bicycle hexan-1-ol, which is then oxidized to the desired ketone. This process has been successfully demonstrated on a multi-kilogram scale. (2007). Organic Process Research & Development, 11(3), 542–545. DOI: 10.1021/op700042w An unsymmetrical PCN palladium pincer complex based on an iminophosphinite ligand bearing two fused five-membered cycles, one of which contains a THF ring, was prepared in an eight-reaction sequence from a sustainable and enantiopure precursor. (2024). Molecules, 29(2), 1838. [DOI: 10.3390/molecules29091838](https://www.mdpi

properties

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octan-8-yl-(4-propylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-3-10-11(18-14-13-10)12(16)15-8-4-5-9(15)7-17-6-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMILSFNHMQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2C3CCC2COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone

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